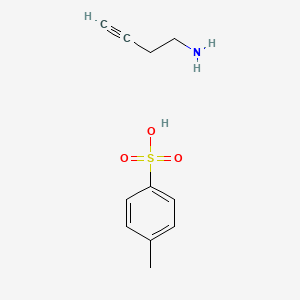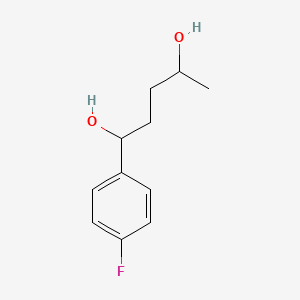
1,4-Pentanediol, 1-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediol, 1-(4-fluorophenyl)- is an organic compound that features a pentanediol backbone with a fluorophenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Pentanediol, 1-(4-fluorophenyl)- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of furfural derivatives. For instance, the direct conversion of furfural into 1,4-pentanediols can be achieved using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts . Another method involves the ethanol-induced transformation of furfural over a Cu/SiO_2 catalyst with enhanced metal-acid sites .
Industrial Production Methods
Industrial production of 1,4-pentanediol typically involves the hydrogenation of furfural or furfuryl alcohol using supported ruthenium-based catalysts. The process can be carried out in a continuous flow fixed bed or an intermittent reaction kettle, ensuring high production efficiency and simple product separation .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Pentanediol, 1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include 1,4-pentanediol derivatives, ketones, carboxylic acids, and substituted fluorophenyl compounds .
Applications De Recherche Scientifique
1,4-Pentanediol, 1-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polyesters, polyurethanes, and other polymers
Mécanisme D'action
The mechanism by which 1,4-pentanediol, 1-(4-fluorophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The fluorophenyl group may also interact with specific receptors or proteins, influencing biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-pentanediol, 1-(4-fluorophenyl)- include:
- 1,4-Pentanediol
- 1,4-Butanediol
- 1,5-Pentanediol
Uniqueness
The presence of the fluorophenyl group in 1,4-pentanediol, 1-(4-fluorophenyl)- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
820247-79-8 |
|---|---|
Formule moléculaire |
C11H15FO2 |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)pentane-1,4-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3 |
Clé InChI |
JXMCZNHTLBOOQR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C1=CC=C(C=C1)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
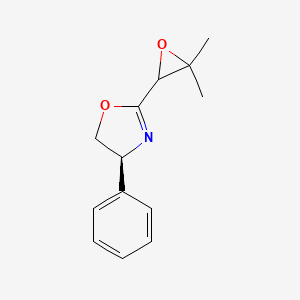
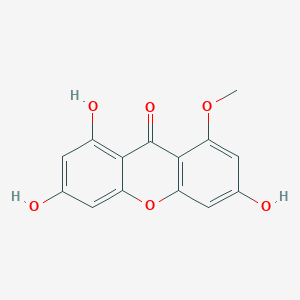
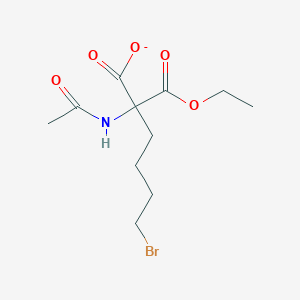
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
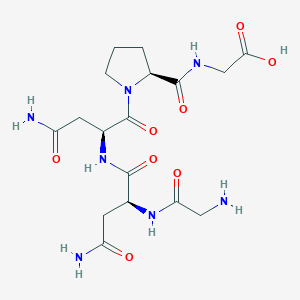
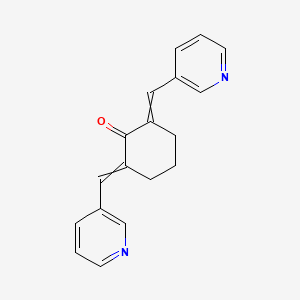
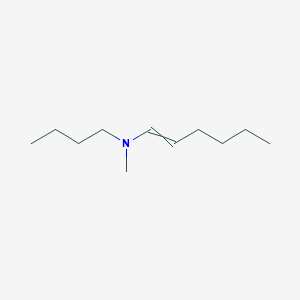
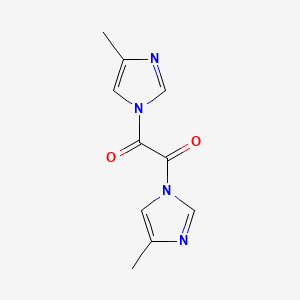
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
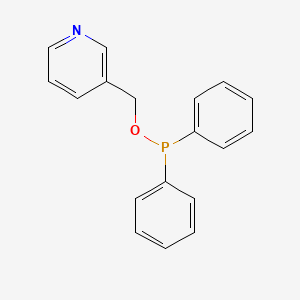
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
